molecular formula C7H12N4O2 B15301084 2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid

2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid

Cat. No.: B15301084
M. Wt: 184.20 g/mol
InChI Key: PEFOUNUWJPIMCQ-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid typically involves a multi-step process. . The resulting triazole is then subjected to further functionalization to introduce the 2-methylpropanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The amino group can form covalent bonds with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the triazole ring and the 2-methylpropanoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-2-methylpropanoic acid

InChI

InChI=1S/C7H12N4O2/c1-7(2,6(12)13)11-4-5(3-8)9-10-11/h4H,3,8H2,1-2H3,(H,12,13)

InChI Key

PEFOUNUWJPIMCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)CN

Origin of Product

United States

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